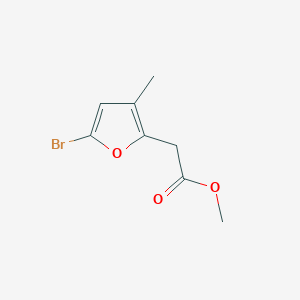

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate is an organic compound with the molecular formula C8H9BrO3. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom and a methyl group attached to the furan ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate typically involves the bromination of 3-methylfuran followed by esterification. One common method includes the following steps:

Bromination: 3-methylfuran is reacted with bromine in the presence of a solvent such as acetic acid to yield 5-bromo-3-methylfuran.

Esterification: The brominated product is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices

Major Products

Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include furanones and other oxidized derivatives.

Reduction: Products include tetrahydrofuran derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid

Scientific Research Applications

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It serves as a building block for the development of new drugs and therapeutic agents.

Material Science: It is used in the synthesis of novel materials with unique properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological studies, it may interact with specific enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(5-chloro-3-methylfuran-2-yl)acetate

- Methyl 2-(5-iodo-3-methylfuran-2-yl)acetate

- Methyl 2-(5-fluoro-3-methylfuran-2-yl)acetate

Uniqueness

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Biological Activity

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate is a compound of significant interest due to its potential biological activities, especially in the fields of antimicrobial and anticancer research. This article provides an overview of the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H11BrO4. It can be synthesized through various methods, often involving bromination and subsequent reactions with furan derivatives. The synthesis typically includes the use of reagents such as N-bromosuccinimide (NBS) or other brominating agents to introduce the bromine atom into the furan ring structure.

Table 1: Synthesis Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NBS | Reflux | 70% |

| 2 | Acetic acid | Stirring | 80% |

| 3 | Hydrolysis | Aqueous solution | 75% |

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 1 to 5 µg/mL, indicating strong antibacterial potential.

Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and may interfere with quorum sensing mechanisms, which are crucial for biofilm formation in pathogenic bacteria. This disruption is particularly important in combating antibiotic-resistant strains.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in anticancer therapies.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at evaluated the antibacterial properties of several furan derivatives, including this compound. The results demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections.

- Cytotoxicity Assessment : In another study published by , the cytotoxic effects of this compound were tested on various human cancer cell lines. The findings indicated a dose-dependent response where higher concentrations resulted in increased cell death, suggesting a mechanism that warrants further exploration.

Properties

Molecular Formula |

C8H9BrO3 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

methyl 2-(5-bromo-3-methylfuran-2-yl)acetate |

InChI |

InChI=1S/C8H9BrO3/c1-5-3-7(9)12-6(5)4-8(10)11-2/h3H,4H2,1-2H3 |

InChI Key |

FHGNZYIZOOFIEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1)Br)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.